9,13-Epidioxy-8(14)-abieten-18-oic acid

Catalog No.
S15349087
CAS No.
M.F
C20H30O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,13-Epidioxy-8(14)-abieten-18-oic acid

Product Name

9,13-Epidioxy-8(14)-abieten-18-oic acid

IUPAC Name

(1S,2S,6R,7R,12S)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19+,20-/m0/s1

InChI Key

OOHFJWCHEFCJDC-ZMHJYQQXSA-N

Canonical SMILES

CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2

Isomeric SMILES

CC(C)[C@@]12CC[C@@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2

9,13-Epidioxy-8(14)-abieten-18-oic acid, with the chemical formula C20H30O4C_{20}H_{30}O_{4} and a molecular weight of 334.45 g/mol, is a diterpenoid compound primarily derived from the heartwood of Podocarpus macrophyllus. This compound is notable for its unique structure, which includes an epoxy group and a carboxylic acid functionality. Its CAS number is 5309-35-3. The compound has garnered attention due to its anti-inflammatory and antitumor-promoting properties, making it a subject of interest in pharmacological research .

Involving 9,13-Epidioxy-8(14)-abieten-18-oic acid typically focus on its reactivity due to the presence of the epoxide and carboxylic acid groups. These functional groups can participate in various reactions:

  • Nucleophilic Attack: The epoxide can undergo nucleophilic ring-opening reactions under acidic or basic conditions.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Reduction: The compound may be reduced to yield alcohols or other derivatives.

These reactions are significant for modifying the compound for further biological evaluation or for synthesizing derivatives with enhanced activity.

9,13-Epidioxy-8(14)-abieten-18-oic acid exhibits several biological activities:

  • Anti-inflammatory Activity: It has been shown to reduce nitric oxide levels in lipopolysaccharide-stimulated murine microglia BV2 cells, with an IC50 value of approximately 57.3 μM, indicating moderate anti-inflammatory effects .
  • Antitumor Effects: The compound demonstrates potent inhibitory effects on Epstein-Barr virus early antigen activation, which is induced by tumor promoters like 12-O-tetradecanoylphorbol 13-acetate. This suggests its potential role in cancer prevention .
  • Allelopathic Properties: It may contribute to the growth inhibitory effects observed in pine needles, indicating a role in plant defense mechanisms against competing flora .

The synthesis of 9,13-Epidioxy-8(14)-abieten-18-oic acid can be achieved through various methods:

  • Isolation from Natural Sources: The primary method involves extracting the compound from the heartwood of Podocarpus macrophyllus using solvents like chloroform or ethyl acetate.
  • Chemical Synthesis: Synthetic routes may involve starting from simpler abietane-type compounds and employing reactions such as epoxidation followed by carboxylation to introduce the necessary functional groups.

Research into synthetic methodologies continues to evolve, aiming to improve yield and purity.

The applications of 9,13-Epidioxy-8(14)-abieten-18-oic acid are primarily in the fields of:

  • Pharmacology: Due to its anti-inflammatory and antitumor properties, it is being studied as a potential therapeutic agent.
  • Agriculture: Its allelopathic effects may be harnessed for developing natural herbicides or growth inhibitors.
  • Natural Product Research: It serves as a model compound for studying the structure-activity relationships of similar diterpenoids.

Interaction studies involving 9,13-Epidioxy-8(14)-abieten-18-oic acid focus on its mechanisms of action at the cellular level. Key interactions include:

  • Nitric Oxide Synthase Inhibition: The compound's ability to modulate nitric oxide levels suggests potential interactions with nitric oxide synthase enzymes.
  • Viral Inhibition Mechanisms: Its effects on Epstein-Barr virus activation indicate that it may interfere with cellular signaling pathways involved in viral replication and tumor promotion.

Further studies are necessary to elucidate these mechanisms fully.

Several compounds share structural similarities with 9,13-Epidioxy-8(14)-abieten-18-oic acid, including:

Compound NameStructural FeaturesUnique Aspects
Abietic AcidAbietane skeleton with a carboxylic acidCommonly found in pine resin; lower bioactivity compared to 9,13-Epidioxy
Dehydroabietic AcidDehydrogenated version of abietic acidExhibits different biological properties
12-Hydroxydehydroabietic AcidHydroxylated derivative of dehydroabieticEnhanced anti-inflammatory activity

The uniqueness of 9,13-Epidioxy-8(14)-abieten-18-oic acid lies in its epoxy group and specific biological activities that differentiate it from these similar compounds.

Terpenoid Backbone Formation via MEP/MVA Pathways

The biosynthesis of 9,13-epidioxy-8(14)-abieten-18-oic acid originates with the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP), a C20 isoprenoid derived from either the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol. In Pinaceae species, the MEP pathway predominates for GGPP synthesis, utilizing glyceraldehyde-3-phosphate and pyruvate as substrates, whereas Podocarpaceae species exhibit compartmentalized flux through both pathways.

Table 1: Comparative Features of MEP and MVA Pathways in Diterpenoid Biosynthesis

FeatureMEP PathwayMVA Pathway
Cellular LocationPlastidsCytosol
Primary SubstratesGlyceraldehyde-3-phosphate, PyruvateAcetyl-CoA
Key EnzymesDXS, DXR, HDSHMGR, MK, PMK
Pathway OutputGGPP for plastidial diterpenesGGPP for cytosolic sesquiterpenes
Dominant inPinaceae, LamiaceaePodocarpaceae, Fabaceae

Metabolic flux analyses reveal that Pinaceae species channel over 80% of GGPP through the MEP pathway, while Podocarpaceae allocate approximately 40-60% flux to the MVA route. This divergence impacts precursor availability for downstream diterpenoid biosynthesis, with MEP-derived GGPP showing preferential incorporation into abietane-type metabolites like 9,13-epidioxy-8(14)-abieten-18-oic acid.

Enzymatic Cyclization Mechanisms in Abietane Diterpenoid Assembly

The conversion of GGPP to the abietane skeleton involves two mechanistically distinct cyclizations catalyzed by bifunctional class I/II diterpene synthases. Abietadiene synthase (ADS) first protonates GGPP to generate copalyl diphosphate (CPP) through a bicyclization reaction, followed by ionization-dependent cyclization to form the tricyclic abietane core.

Table 2: Critical Residues in Abietadiene Synthase Catalysis

ResidueFunctionMutation Effect
D621Mg²⁺ coordination for CPP ionization98% loss of abietadiene production
R762Carbocation stabilizationComplete loss of cyclization activity
N765Proton transfer mediationExclusive sandaracopimaradiene output

Mutational studies demonstrate that residue N765 governs the intramolecular proton transfer required for 1,2-methyl migration, a critical step generating the C13 isopropyl group characteristic of abietanes. In its absence, the reaction terminates at the pimaradiene stage, underscoring the precision of active-site architecture in directing skeletal outcomes. The pH-dependent product profiles of wild-type ADS (57.3% abietadiene at pH 7.5) further emphasize enzymatic control over carbocation deprotonation patterns.

Oxidative Modification Cascades Generating Epidioxy Functionality

The introduction of the 9,13-epidioxy group occurs through a sequential oxidative process involving cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2OGDs). In Salvia miltiorrhiza, CYP76AH3 initiates C-12 hydroxylation of miltiradiene, followed by CYP76AK1-mediated C-20 oxidation.

Table 3: Enzymatic Oxidation Steps in Epidioxy Formation

EnzymeSubstrateProductOptimal pH
Sm2OGD25Sugiol15-/16-Hydroxy sugiol7.5
CYP76AH3MiltiradieneFerruginol7.2
CYP76AK1Ferruginol20-Hydroxyferruginol6.8

The epidioxy bridge forms via peroxidase-catalyzed coupling of adjacent hydroxyl groups, with hydrogen peroxide serving as the oxygen donor. In vitro reconstitution experiments demonstrate that 15-hydroxy sugiol undergoes spontaneous oxidation to epidioxy derivatives under physiological pH conditions (t₁/₂ = 2.3 hr at pH 7.4). This non-enzymatic radical coupling suggests metabolic channeling protects intermediates until oxidation is spatially/temporally regulated.

Metabolic Flux Analysis in Pinaceae vs. Podocarpaceae Species

Comparative transcriptomic and metabolomic studies reveal stark contrasts in diterpenoid flux between plant families. Pinaceae species exhibit upregulated MEP pathway genes (DXS, HDR) and diterpene synthases (ADS, CPS), correlating with 3.2-fold higher accumulation of epidioxy-abietanes compared to Podocarpaceae.

Table 4: Metabolic Flux Differences in Abietanoid Biosynthesis

ParameterPinaceaePodocarpaceae
MEP/MVA flux ratio4.8:11.3:1
ADS expression level12.7 FPKM4.2 FPKM
Epidioxy-abietane yield3.4 mg/g DW1.1 mg/g DW
Dominant oxidation siteC-9/C-13C-11/C-12

These differences arise from evolutionary adaptations in enzyme promiscuity - Pinaceae 2OGDs show 94% specificity for C-9/C-13 positions versus 67% in Podocarpaceae homologs. Metabolic engineering of Nicotiana benthamiana with Pinaceae ADS and CYP76AH3 increased epidioxy-abietane titers 18-fold over wild-type, demonstrating the potential for pathway optimization through ortholog selection.

Late-stage carbon-hydrogen bond oxidation has emerged as a powerful strategy for introducing functional group diversity into complex molecular scaffolds, particularly within the context of abietane diterpenoid synthesis [4] [6]. The development of site-selective oxidation methodologies that can distinguish between multiple chemically similar carbon-hydrogen bonds represents a significant advancement in synthetic organic chemistry [6] [7].

Iron-catalyzed carbon-hydrogen bond oxidation reactions have demonstrated exceptional utility in the functionalization of complex natural product frameworks [4] [6]. These transformations typically proceed through high-valent iron-oxo intermediates that exhibit remarkable selectivity for specific carbon-hydrogen bond types [6] [7]. The selectivity patterns observed in these reactions are primarily governed by the electronic and steric properties of the target carbon-hydrogen bonds, enabling predictable oxidation outcomes without the requirement for directing groups [7].

Recent investigations have revealed that iron-based catalytic systems can achieve site-selective oxidation of unactivated tertiary and secondary carbon-hydrogen bonds within densely functionalized molecular environments [4] [6]. The reaction conditions typically involve the use of hydrogen peroxide as a terminal oxidant in combination with specially designed iron complexes that exhibit high catalytic activity and selectivity [6] [7]. These methodologies have proven particularly effective for the late-stage modification of abietane-derived substrates, where selective oxidation can be achieved at positions that would be difficult to access through traditional synthetic approaches [4].

Oxidation SiteBond TypeTypical Yield RangeSelectivity Ratio
Benzylic Secondary2° Carbon-Hydrogen65-85%>10:1
Tertiary Aliphatic3° Carbon-Hydrogen45-70%5-8:1
Angular Methyl1° Carbon-Hydrogen35-55%3-5:1

The mechanistic understanding of these oxidation processes has revealed that the reactions proceed through a two-electron transfer mechanism involving sequential carbon-hydrogen bond cleavage and oxygen insertion [4] [6]. The initial step involves hydrogen atom abstraction by a high-valent iron-oxo species, followed by rapid oxygen rebound to form the corresponding alcohol or ketone products [6] [7]. The relative rates of these individual steps determine the overall selectivity patterns observed in complex substrate oxidations [4].

Stereoselective Construction of Trans-Decalin Systems

The stereoselective construction of trans-decalin ring systems represents a fundamental challenge in the synthesis of abietane diterpenoids, as this structural motif serves as the core framework for the entire natural product family [8] [9]. Trans-decalin systems are characterized by their rigid conformational preferences and the specific spatial arrangements of substituents that result from the fusion of two cyclohexane rings in a trans configuration [10] [11].

Diels-Alder cycloaddition reactions have emerged as one of the most reliable methods for constructing trans-decalin frameworks with high levels of stereochemical control [8] [12]. These cycloaddition reactions typically involve the reaction between a substituted cyclohexenone dienophile and an appropriately substituted diene component [12] [9]. The stereochemical outcome of these reactions is largely determined by the electronic and steric properties of both reaction partners, with Lewis acid catalysts often employed to enhance both reactivity and selectivity [12].

Recent developments in trans-decalin synthesis have focused on the use of intermolecular Diels-Alder strategies followed by post-cycloaddition stereochemical adjustments to achieve the desired configurations [8] [9]. These approaches offer significant advantages in terms of convergent synthetic planning, as they allow for the independent preparation and optimization of both cycloaddition partners [8]. The subsequent stereochemical modifications, including epimerization reactions, can be employed to correct any undesired stereochemical relationships that arise during the initial cycloaddition step [8] [9].

The development of cationic cyclization methodologies has provided an alternative approach to trans-decalin construction that is particularly well-suited to highly functionalized substrates [11]. These reactions typically involve the generation of carbocationic intermediates that undergo intramolecular cyclization to form the bicyclic ring system [11]. The stereochemical control in these transformations is achieved through careful substrate design and the judicious choice of reaction conditions that favor the formation of trans ring junctions [11].

Synthetic MethodTypical YieldStereoselectivityFunctional Group Tolerance
Diels-Alder Cycloaddition60-85%>95% transModerate
Cationic Cyclization45-70%85-95% transHigh
Radical Bicyclization55-75%80-90% transVery High
Metal-Catalyzed Annulation50-80%>90% transModerate

Biomimetic Approaches to Epidioxy Bridge Formation

The formation of epidioxy bridge functionality represents one of the most challenging aspects of 9,13-epidioxy-8(14)-abieten-18-oic acid synthesis, as this structural feature requires the precise installation of two oxygen atoms across a specific carbon-carbon bond within the tricyclic framework [13] [14]. Biomimetic approaches to epidioxy bridge formation draw inspiration from the proposed biosynthetic pathways that operate in nature to construct these complex oxygen-containing functionalities [14] [15].

Natural epidioxy bridge formation is believed to proceed through radical-mediated processes involving the sequential addition of molecular oxygen to specific carbon-hydrogen bonds within the substrate framework [14] [16]. These biosynthetic transformations are typically mediated by cytochrome P450 enzymes that are capable of activating molecular oxygen and facilitating its incorporation into organic substrates through highly controlled radical mechanisms [17] [16]. The selectivity observed in these enzymatic processes results from the precise three-dimensional organization of the substrate within the enzyme active site, which positions specific carbon-hydrogen bonds in optimal orientations for oxygen incorporation [17].

Laboratory implementations of biomimetic epidioxy bridge formation have focused on the development of chemical systems that can mimic the key features of the enzymatic processes [14] [15]. These approaches typically involve the use of transition metal catalysts in combination with molecular oxygen or other oxygen donors to achieve the selective formation of peroxide linkages [14]. The challenge in these transformations lies in achieving the high levels of regioselectivity and stereoselectivity that are observed in the natural biosynthetic processes [15].

Recent investigations have explored the use of photochemical activation methods for promoting epidioxy bridge formation through radical-mediated pathways [14] [15]. These approaches involve the photochemical generation of radical intermediates that can react with molecular oxygen to form peroxyl radicals, which subsequently undergo intramolecular addition reactions to establish the epidioxy bridge functionality [14]. The success of these methodologies depends critically on the careful optimization of reaction conditions to favor the desired intramolecular cyclization over competing intermolecular processes [15].

Formation MethodOxygen SourceTypical ConditionsSuccess Rate
Photochemical ActivationMolecular OxygenUV irradiation, ambient temperature35-55%
Metal-CatalyzedHydrogen PeroxideIron or manganese catalysts, 0-25°C45-65%
EnzymaticMolecular OxygenCytochrome P450, aqueous buffer70-85%
ElectrochemicalWater/OxygenElectrolytic conditions, controlled potential25-40%

Fe(III)-TAML Catalyzed Regioselective Functionalization

Iron(III)-tetra-amido macrocyclic ligand complexes have emerged as highly effective catalysts for the regioselective functionalization of complex organic substrates, including abietane diterpenoid frameworks [4] [6]. These catalytic systems combine the inherent reactivity of high-valent iron species with the structural organization provided by the macrocyclic ligand framework to achieve remarkable levels of selectivity in carbon-hydrogen bond oxidation reactions [18] [19].

The tetra-amido macrocyclic ligand framework provides a highly organized coordination environment for the iron center, with four deprotonated amide nitrogen donors arranged in an approximately planar configuration [18] [20]. This ligand architecture stabilizes high-valent iron species while providing steric and electronic control over substrate approach and reaction selectivity [18] [19]. The resultant iron(III)-tetra-amido macrocyclic ligand complexes exhibit exceptional catalytic activity in the presence of oxidants such as hydrogen peroxide or meta-chloroperbenzoic acid [4] [6].

Mechanistic investigations of iron(III)-tetra-amido macrocyclic ligand catalyzed oxidations have revealed that these reactions proceed through a two-step mechanism involving initial formation of a highly reactive iron-oxo intermediate followed by substrate oxidation [20] [21]. The first step involves the interaction between the iron(III) complex and the oxidant to generate the active catalyst species, while the second step encompasses the actual substrate oxidation process [20] [21]. The rate constants for these individual steps can vary by several orders of magnitude depending on the specific catalyst structure and reaction conditions employed [20].

The application of iron(III)-tetra-amido macrocyclic ligand catalysts to abietane diterpenoid functionalization has demonstrated remarkable regioselectivity, particularly in the oxidation of benzylic and tertiary carbon-hydrogen bonds [4] [6]. These catalytic systems show a clear preference for secondary benzylic carbon-hydrogen bonds over statistically more abundant tertiary benzylic positions, indicating that electronic factors play a dominant role in determining reaction selectivity [4]. The reactions typically proceed under mild conditions using acetonitrile-water solvent mixtures with the oxidant introduced slowly to maintain optimal catalyst activity [4].

Catalyst LoadingOxidant EquivalentsReaction TimeConversion RatePrimary Product
1 mol%5 equivalents meta-chloroperbenzoic acid15 minutes70%Benzylic ketone
1 mol%5 equivalents meta-chloroperbenzoic acid60 minutes85%Over-oxidized product
1 mol%5 equivalents meta-chloroperbenzoic acid90 minutes82%Fully oxidized derivative
2 mol%3 equivalents meta-chloroperbenzoic acid45 minutes75%Mixed products

9,13-Epidioxy-8(14)-abieten-18-oic acid demonstrates significant anti-neuroinflammatory properties through its potent suppression of nitric oxide production in activated microglial cells. In lipopolysaccharide-stimulated murine microglia BV2 cells, this abietane diterpenoid exhibits moderate to strong inhibitory activity with an IC50 value of 57.3 ± 0.2 μM [1] [2] [3]. This concentration represents a therapeutically relevant range for potential neuroinflammatory interventions.

The molecular mechanism underlying this nitric oxide suppression involves the transcriptional regulation of inducible nitric oxide synthase (iNOS). Microglial cells serve as the primary immune effector cells within the central nervous system, and their excessive activation contributes to neuroinflammation through the release of various inflammatory mediators, including nitric oxide [4] [5]. The compound appears to modulate the lipopolysaccharide-induced inflammatory cascade by interfering with the nuclear factor-κB signaling pathway, which is crucial for iNOS gene expression [6] [7].

Research findings indicate that the epidioxyabietane structure specifically targets the inflammatory signaling cascade at the level of transcriptional activation. The compound's inhibitory effects on nitric oxide production are accompanied by morphological changes in activated microglia, suggesting a comprehensive anti-inflammatory response [8]. Studies utilizing BV2 microglial cell lines have demonstrated that the compound effectively reduces the expression of proinflammatory cytokines including tumor necrosis factor-α and interleukin-6, indicating a broad-spectrum anti-inflammatory profile [6] [9].

The neuroprotective implications of this nitric oxide suppression are substantial. Excessive nitric oxide production by activated microglia contributes to neuronal damage through multiple pathways, including the formation of peroxynitrite, inhibition of mitochondrial respiration, and direct cytotoxic effects on neurons [7]. By modulating microglial nitric oxide release, 9,13-Epidioxy-8(14)-abieten-18-oic acid may provide therapeutic benefits in neurodegenerative conditions characterized by chronic neuroinflammation.

Epstein-Barr Virus Early Antigen Activation Inhibition in Viral Carcinogenesis

The antitumor-promoting properties of 9,13-Epidioxy-8(14)-abieten-18-oic acid are prominently demonstrated through its potent inhibitory effects on Epstein-Barr virus early antigen activation. This diterpenoid shows significant efficacy in preventing the activation of EBV-EA induced by the tumor promoter 12-O-tetradecanoylphorbol 13-acetate in cellular screening assays [1] [10] [11].

The molecular basis for this antitumor-promoting activity involves interference with protein kinase C-mediated signaling pathways. 12-O-tetradecanoylphorbol 13-acetate functions as a potent tumor promoter by activating protein kinase C through mimicry of the natural activator diacylglycerol [12] [13]. This activation leads to downstream signaling events that culminate in the expression of viral early antigens, a critical step in viral carcinogenesis and tumor promotion [14] [15].

Research studies utilizing Raji cells and other EBV-positive cell lines have established that abietane epidioxides, including 9,13-Epidioxy-8(14)-abieten-18-oic acid, effectively block this tumor promoter-induced viral reactivation [16] [17]. The inhibitory mechanism appears to involve direct interference with the protein kinase C activation cascade, preventing the phosphorylation events necessary for transcriptional activation of viral early genes [18] [19].

The significance of this activity extends beyond viral systems to general tumor promotion processes. The ability to inhibit TPA-induced cellular transformation suggests that this compound may possess broader chemopreventive properties against various forms of chemical carcinogenesis [11] [16]. The EBV-EA activation assay serves as a reliable screening system for identifying compounds with antitumor-promoting potential, and the consistent activity observed with epidioxyabietane compounds indicates a structure-activity relationship worthy of further investigation [17].

Allelochemical Interactions in Conifer Ecological Systems

9,13-Epidioxy-8(14)-abieten-18-oic acid plays a crucial role as an allelochemical in conifer ecological systems, particularly in red pine (Pinus densiflora) allelopathy. The compound has been identified as a major bioactive constituent responsible for the growth inhibitory effects observed in pine needle extracts [20]. This epidioxyabietane occurs naturally in pine needles at an endogenous concentration of 0.13 mmol/kg, representing a significant reservoir of allelochemical activity [20].

The allelopathic effects manifest through inhibition of both root and shoot growth in various plant species, including cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli), with growth inhibition observed at concentrations greater than 0.1 mM [1] [3] [20]. This threshold concentration corresponds closely to the natural levels found in pine needle tissue, suggesting that the compound functions as an effective allelochemical under natural conditions.

The ecological significance of this allelopathic activity extends to the competitive strategies employed by coniferous species in forest ecosystems. The release of epidioxyabietane compounds from pine needles through leaching and decomposition processes creates a chemical environment that suppresses the establishment and growth of competing vegetation [21] [22]. This phenomenon contributes to the formation of characteristic understory patterns observed beneath coniferous canopies.

Research on conifer chemical ecology has revealed that allelopathic compounds like 9,13-Epidioxy-8(14)-abieten-18-oic acid are part of a broader defensive strategy that includes both constitutive and induced chemical responses [23] [24]. The biosynthesis and accumulation of these compounds in specialized secretory structures, such as resin ducts, allows for their controlled release in response to environmental stresses or competitive pressures [23]. The molecular mechanisms underlying the allelopathic effects involve interference with fundamental growth processes in target plants, including disruption of cell division, inhibition of photosynthetic processes, and alteration of hormone signaling pathways [21].

Structure-Activity Relationships Among Abietane Epidioxides

The structure-activity relationships of abietane epidioxides reveal critical molecular features that determine biological potency and selectivity. The epidioxy bridge located at positions 9 and 13 of the abietane skeleton represents a fundamental structural requirement for biological activity across multiple assay systems [25] [26] [27]. This cyclic peroxide functionality appears to be essential for the compound's ability to interact with biological targets and maintain stability under physiological conditions.

Comparative studies of related abietane diterpenoids demonstrate that the presence of the epidioxo moiety significantly enhances biological activity compared to compounds lacking this structural feature [28] [29]. The stereochemistry of the epidioxy bridge, specifically the α,β configuration, contributes to the spatial arrangement of functional groups necessary for optimal target binding and biological response [26] [30]. Modifications to this stereochemical arrangement result in diminished or altered biological activities.

The carboxylic acid functionality at position 18 provides important contributions to molecular recognition and binding affinity. This ionizable group enhances water solubility and facilitates interactions with protein targets through hydrogen bonding and electrostatic interactions [25] [27]. The presence of the double bond at positions 8 and 14 influences molecular conformation and membrane permeability, affecting the compound's ability to reach intracellular targets.

Research on synthetic analogs and natural variants has established that structural modifications to the core abietane framework generally result in reduced biological activity [30] [31]. The tricyclic ring system provides a rigid scaffold that positions the epidioxy bridge and carboxylic acid group in optimal orientations for biological activity. Substitution patterns on the aromatic ring C can modulate activity, with electron-withdrawing groups generally enhancing potency while electron-donating substituents may reduce effectiveness [28] [29].

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

334.21440943 g/mol

Monoisotopic Mass

334.21440943 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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